2-cyclopropyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
2-Cyclopropyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core fused with a cyclopropyl group at position 2 and a 3-fluoro-4-methylphenyl carboxamide moiety at position 5. Its molecular formula is C₁₈H₁₇FN₄O, yielding a molecular weight of 324.3 g/mol. The compound’s structure combines a planar aromatic system with a strained cyclopropane ring, which may enhance binding specificity to biological targets. The fluorine atom on the aryl group likely improves metabolic stability and electronegativity, while the methyl group contributes to hydrophobic interactions .
Properties
IUPAC Name |
2-cyclopropyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O/c1-10-2-5-12(8-13(10)18)19-17(23)14-6-7-16-20-15(11-3-4-11)9-22(16)21-14/h2,5-9,11H,3-4H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLVEWQIDPYCDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenated Pyridazine Precursor Preparation
The core synthesis begins with 3-amino-6-chloropyridazine (1 ), which undergoes α-bromoketone condensation under mild basic conditions (NaHCO₃, DMF, 60°C) to form the imidazo[1,2-b]pyridazine ring. Halogenation at the 6-position is critical for subsequent functionalization:
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | |
| Base | Sodium bicarbonate | |
| Temperature | 60°C, 12 h | |
| Yield | 78–85% |
This step produces 6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine (2 ), confirmed via LC-MS (m/z 235.04 [M+H]⁺).
Carboxamide Formation at the 6-Position
Two-Step Carboxylation and Amidation
The 6-chloro intermediate undergoes sequential carboxylation and amidation:
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CO Insertion :
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Conditions : CO gas (1 atm), PdCl₂(PPh₃)₂, NEt₃, MeOH, 80°C
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Product : 6-carboxylic acid (3 , 89% yield)
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Amide Coupling :
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Reagents : 3-Fluoro-4-methylaniline, HATU, DIPEA, DCM
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Yield : 83%
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Key Analytical Data
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¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyridazine-H), 8.15 (d, J = 8.4 Hz, 1H, Ar-H), 7.92 (s, 1H, NH), 2.41 (s, 3H, CH₃), 1.98–1.89 (m, 1H, cyclopropane)
Final Assembly and Purification
Coupling Sequence and Workup
The fully functionalized compound is purified via gradient chromatography (SiO₂, EtOAc/hexane 30→70%) followed by recrystallization from ethanol/water (3:1).
Purity Metrics
| Method | Result | Source |
|---|---|---|
| HPLC (C18) | 99.2% | |
| Residual Solvents | <500 ppm | |
| Elemental Analysis | C: 61.33%, H: 4.85%, N: 17.82% (Calc: C: 61.42%, H: 4.91%, N: 17.76%) |
Alternative Catalytic Approaches
Copper-Mediated Domino A³-Coupling
A green chemistry approach employs CuSO₄–ascorbate in SDS micellar aqueous media:
Advantages
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Water-based system reduces organic solvent use
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SDS micelles enhance reagent solubility
Limitations
Industrial-Scale Considerations
Process Optimization Parameters
| Factor | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Reaction Volume | 50 mL | 500 L |
| Cooling Rate | 5°C/min | 1°C/min |
| Mixing Efficiency | Magnetic stirrer | Turbine agitator |
| Cycle Time | 24 h | 72 h |
Scale-up challenges include exothermic control during cyclopropanation and particle size management during crystallization.
Analytical Characterization Summary
Spectroscopic Profile
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluoro-substituted phenyl ring or the imidazo[1,2-b]pyridazine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA, or other peroxides under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, under appropriate conditions (e.g., solvent, temperature).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
2-cyclopropyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Inhibiting or modulating their activity.
Interfering with cellular processes: Such as DNA replication, protein synthesis, or signal transduction pathways.
Inducing apoptosis: Triggering programmed cell death in cancer cells.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1 highlights key structural differences between the target compound and analogs:
Table 1. Structural and Molecular Comparison of Imidazo[1,2-b]pyridazine Derivatives
- Substituent Effects: The 3-fluoro-4-methylphenyl group in the target compound provides a balance of electronegativity (via fluorine) and lipophilicity (via methyl), contrasting with the 3,4-dimethylphenyl analog, which lacks halogen-mediated polarity .
Pharmacological Potential
- Activity Trends: Derivatives with electron-withdrawing groups (e.g., bromine, fluorine) show improved target affinity but may face solubility challenges. Hydrophilic substituents (e.g., hydroxypyridinyl in compounds) correlate with higher activity indicators (*), though at the cost of metabolic stability . The target compound’s 3-fluoro-4-methylphenyl group may optimize both solubility and binding, bridging the gap between polar and nonpolar analogs.
Key Differentiators
- Fluorine vs. Methyl/Bromo : Fluorine’s electronegativity and small atomic radius enhance dipole interactions without significant steric bulk, unlike bromine or methyl-dominated analogs.
- Core Isomerism : The imidazo[1,2-b]pyridazine core (shared across compared compounds) is more synthetically accessible than imidazo[4,5-c]pyridazines, enabling broader derivatization () .
Biological Activity
2-cyclopropyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. The unique structural features of this compound, including a cyclopropyl group and a fluoro-substituted phenyl moiety, may enhance its pharmacological properties.
Structural Characteristics
The molecular formula for this compound is . It features an imidazo[1,2-b]pyridazine core, which is a fused bicyclic structure that includes both imidazole and pyridazine rings. The presence of the cyclopropyl group and the 3-fluoro-4-methylphenyl substituent contributes to its distinct physical and chemical properties.
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | Structure | Contains a fluorine substituent which may alter biological activity. |
The primary mechanism of action for this compound involves its interaction with Tyrosine Kinase 2 (TYK2) . This compound specifically targets the pseudokinase domain (JH2) of TYK2, effectively suppressing cytokine-mediated receptor activation associated with inflammatory responses. This inhibition is crucial in various diseases where cytokine signaling plays a significant role.
Biological Activity
Research indicates that compounds within the imidazo[1,2-b]pyridazine class exhibit significant biological activity. Notably, this compound has shown promise as an inhibitor of adaptor-associated kinase 1 (AAK1), which is involved in cellular processes like endocytosis and synaptic vesicle recycling. Additionally, related compounds have demonstrated potential anticancer properties by inhibiting various kinases involved in cancer pathways.
Case Studies
- Inhibition of Cytokine Production : In rat pharmacodynamics models, this compound has been found to significantly inhibit IFNγ production and was fully efficacious in models of adjuvant arthritis.
- Anticancer Activity : Related studies have shown that imidazo[1,2-b]pyridazines can induce cell cycle arrest and apoptosis in various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer).
Pharmacokinetics
The compound displays improved metabolic stability compared to other similar compounds. This stability enhances its potential for therapeutic applications by prolonging its action within biological systems.
Q & A
Q. Critical Parameters :
- Solvent choice (DMF or dichloromethane) impacts reaction rates and purity.
- Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity .
How do structural modifications influence the compound’s kinase inhibition profile?
Advanced Research Question
The cyclopropyl and 3-fluoro-4-methylphenyl groups enhance steric bulk and hydrophobic interactions with kinase ATP-binding pockets. Comparative studies with analogs reveal:
| Derivative | Kinase IC₅₀ (nM) | Selectivity Ratio (vs. Off-Targets) |
|---|---|---|
| Parent compound | 12 ± 2 (VEGFR2) | 8.5-fold (vs. FGFR1) |
| 3-Methylimidazo analog | 45 ± 5 | 2.1-fold |
| 6-(3-Fluoroanilino) analog | 9 ± 1 | 12.3-fold |
Q. Methodological Insight :
- Kinase profiling using radiometric assays (e.g., ADP-Glo™) and co-crystallization (PDB: 4ASD) identifies critical hydrogen bonds between the fluorophenyl group and kinase hinge regions .
What analytical techniques are recommended for resolving contradictions in crystallographic vs. solution-phase structural data?
Advanced Research Question
Conflicts between X-ray crystallography (rigid conformation) and NMR (dynamic behavior) arise from:
- Crystal packing forces : Overstabilization of the cyclopropyl group’s planar configuration.
- Solution-phase dynamics : Rotational flexibility of the 3-fluoro-4-methylphenyl moiety observed via NOESY (500 MHz, DMSO-d₆) .
Q. Resolution Strategy :
- Combine DFT calculations (B3LYP/6-31G*) with variable-temperature NMR to model torsional barriers.
- Validate using small-angle X-ray scattering (SAXS) to assess solution-phase aggregation .
How can researchers design experiments to evaluate metabolic stability in preclinical models?
Basic Research Question
Assess metabolic stability using:
In vitro microsomal assays : Incubate with liver microsomes (human/rat) and NADPH, monitoring parent compound depletion via LC-MS/MS.
- Key metrics : t₁/₂ = 28 min (human), 19 min (rat) .
CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to identify isoform-specific interactions .
Optimization : Introduce deuterium at metabolically labile sites (e.g., cyclopropyl C-H) to prolong t₁/₂ by 40% .
What in vivo models are suitable for validating antitumor efficacy while minimizing off-target toxicity?
Advanced Research Question
Prioritize models with target kinase overexpression:
- Xenograft models : HT-29 (colorectal cancer, high VEGFR2 expression) shows 68% tumor growth inhibition at 10 mg/kg (oral, QD) .
- Toxicity mitigation : Monitor weight loss (≤10% vs. control) and serum ALT/AST levels to assess hepatotoxicity.
Q. Contradiction Management :
- Discrepancies between in vitro potency (nM IC₅₀) and in vivo efficacy (µM EC₅₀) may arise from poor bioavailability. Address via lipid nanoparticle formulation (AUC increased 3.2-fold) .
How does the fluorophenyl substituent impact solubility and membrane permeability?
Basic Research Question
The 3-fluoro-4-methyl group reduces aqueous solubility (0.12 mg/mL in PBS) but enhances logP (2.8) for blood-brain barrier penetration.
- Solubility enhancement : Use co-solvents (10% PEG-400) or amorphous solid dispersions (HPMC-AS) .
- Permeability assay : Caco-2 monolayer Papp = 8.7 × 10⁻⁶ cm/s (high intestinal absorption) .
What strategies address resistance mechanisms in kinase-targeted therapy with this compound?
Advanced Research Question
Resistance via kinase gatekeeper mutations (e.g., T315I in BCR-ABL) is mitigated by:
- Dual-targeting : Co-administration with allosteric inhibitors (e.g., GNF-2) to reduce mutation emergence .
- Proteolysis-targeting chimeras (PROTACs) : Conjugate compound to E3 ligase ligands (e.g., VHL) to degrade resistant kinase isoforms .
How can SAR studies optimize selectivity across the kinome?
Advanced Research Question
Structure-activity relationship (SAR) analysis identifies:
- Critical residues : Cyclopropyl group reduces off-target binding to P38 MAPK (ΔΔG = -3.2 kcal/mol).
- Selectivity screens : Broad-panel kinase profiling (100+ kinases) with ATP concentration titrations to quantify Kd values .
Data-Driven Design : Replace the 4-methyl group with trifluoromethyl to improve VEGFR2 selectivity (15-fold vs. PDGFRα) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
